molecular formula C28H22ClN7O2 B12125813 2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12125813
M. Wt: 524.0 g/mol
InChI Key: JKVYPMQHTDMUPU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide class, characterized by a fused heterocyclic core with a carboxamide side chain. Its structure includes a 3-chlorophenyl group at position 1 of the pyrroloquinoxaline scaffold and a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl substituent on the carboxamide nitrogen.

Properties

Molecular Formula

C28H22ClN7O2

Molecular Weight

524.0 g/mol

IUPAC Name

2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C28H22ClN7O2/c1-16-23(28(38)36(34(16)2)18-10-4-3-5-11-18)33-27(37)22-24-26(32-21-14-7-6-13-20(21)31-24)35(25(22)30)19-12-8-9-17(29)15-19/h3-15H,30H2,1-2H3,(H,33,37)

InChI Key

JKVYPMQHTDMUPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC(=CC=C6)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the pyrazole ring and the chlorophenyl group. Common reagents used in these reactions include various amines, chlorinating agents, and coupling reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrolo[2,3-b]quinoxaline derivatives, focusing on substituents, molecular properties, and inferred pharmacological implications.

Compound Name & Substituents Molecular Formula Molecular Weight Key Structural Differences Predicted Properties/Bioactivity
Target Compound : 1-(3-chlorophenyl), N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) C29H23ClN6O2 523.0 Unique pyrazolone substituent with dimethyl and phenyl groups. Enhanced hydrogen bonding via pyrazolone carbonyl; potential kinase inhibition .
Compound A : 1-(3-chloro-4-methoxyphenyl), N-(2-chlorobenzyl) C25H19Cl2N5O2 492.4 Dual chloro and methoxy substituents; benzyl carboxamide. Increased lipophilicity (Cl) and solubility (OCH3); possible dual targeting in receptor binding.
Compound B : 1-(2-chlorophenyl), N-(3-ethoxypropyl) C22H22ClN5O2 440.9 Ethoxypropyl chain instead of pyrazolone. Improved solubility due to ethoxy group; reduced steric hindrance for membrane permeability.
Compound C : 1-(3-methoxyphenyl) C18H15N5O2 333.3 Methoxy substituent at position 3; no pyrazolone. Electron-donating OCH3 may reduce binding affinity compared to Cl but enhance bioavailability.
Compound D : 1-(2,5-dimethoxyphenyl), N-(2-morpholinylethyl) C25H28N6O4 476.5 Dual methoxy groups; morpholine-ethyl chain. High solubility (morpholine) and extended hydrogen bonding; potential CNS activity.

Key Observations:

Substituent Effects: Chlorine vs. Methoxy: Chlorine (electron-withdrawing) in the target compound and Compound A may enhance binding to hydrophobic pockets in biological targets, whereas methoxy groups (electron-donating) in Compounds C and D improve solubility .

Molecular Weight & Solubility :

  • The target compound (MW 523.0) is larger than analogs like Compound B (MW 440.9), which may impact bioavailability. However, the pyrazolone and ethoxypropyl groups (Compounds B and D) suggest a balance between lipophilicity and solubility .

CNS Penetration: Compound D’s morpholine group, a common feature in blood-brain barrier-penetrant drugs, highlights the role of nitrogen heterocycles in CNS-targeted therapies .

Research Findings and Data Gaps

  • Biological Activity : While emphasizes bioactive marine compounds, specific assays for the target compound (e.g., IC50 values) are absent in the provided evidence, necessitating further experimental validation.

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